molecular formula C8H6F3NO3 B15299807 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B15299807
M. Wt: 221.13 g/mol
InChI Key: WKUFWMMGOKQWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other trifluoromethyl-substituted pyridines. The combination of the trifluoromethyl and methoxy groups provides distinct chemical properties that can be advantageous in specific applications.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-6-3-4(8(9,10)11)2-5(12-6)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

WKUFWMMGOKQWKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.